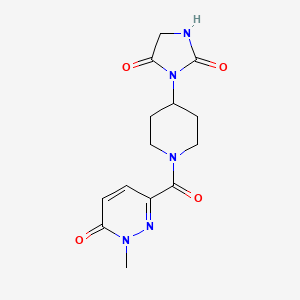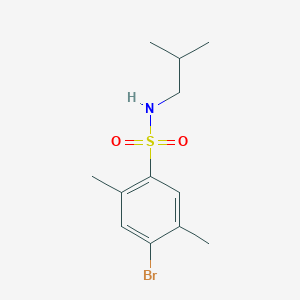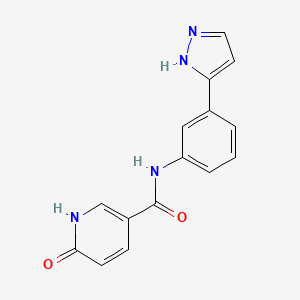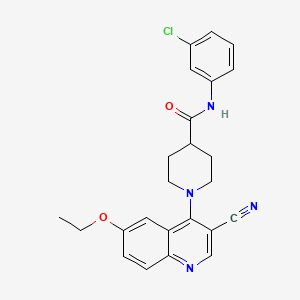
3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, and an imidazolidinedione group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The pyridazine ring is a six-membered ring with two nitrogen atoms, the piperidine ring is a six-membered ring with one nitrogen atom, and the imidazolidinedione group is a five-membered ring with two nitrogen atoms and two carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all affect its properties .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral properties . These compounds can inhibit the replication of viruses by binding to viral proteins or interfering with viral RNA synthesis. The structural complexity of the compound allows for potential high-affinity interactions with viral targets, making it a candidate for antiviral drug development.
Anti-inflammatory Applications
The indole nucleus, found in many bioactive compounds, has shown significant anti-inflammatory effects . By modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines or blocking specific enzymes involved in the inflammatory response, this compound could be utilized in the treatment of various inflammatory diseases.
Anticancer Potential
Compounds with an indole base structure have been identified as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation . The compound’s molecular framework could be tailored to target specific cancer cell lines, providing a pathway for the development of new oncological therapies.
Antimicrobial Properties
Indole derivatives are known to exhibit antimicrobial activity, which includes antibacterial, antifungal, and antiparasitic effects . The compound could be engineered to disrupt microbial cell walls or interfere with essential bacterial enzymes, offering a new avenue for antibiotic drug design.
Enzyme Inhibition
Indole derivatives have been used as enzyme inhibitors, targeting a variety of enzymes such as reverse transcriptase, proteases, and kinases . The compound could be designed to bind to the active sites of these enzymes, effectively inhibiting their function, which is beneficial in the treatment of diseases like HIV/AIDS and certain types of cancer.
Mécanisme D'action
Target of Action
A related compound, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, has been found to block ap-1-mediated luciferase activity , implying it may have an anti-inflammatory function.
Mode of Action
Based on its structural similarity to 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, it may interact with its targets by blocking certain enzymatic activities, potentially leading to anti-inflammatory effects .
Result of Action
Based on its potential anti-inflammatory activity, it may lead to a reduction in inflammation at the cellular level .
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-17-11(20)3-2-10(16-17)13(22)18-6-4-9(5-7-18)19-12(21)8-15-14(19)23/h2-3,9H,4-8H2,1H3,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLULPGTUQSBQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2955297.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester](/img/structure/B2955298.png)


![2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2955305.png)
![N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2955306.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)
![2-(2-chloro-4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2955309.png)
![2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2955311.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2955312.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2955313.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2955314.png)

![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)